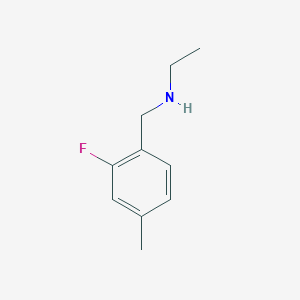![molecular formula C14H14FN B7871633 1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7871633.png)
1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 3’ position of the biphenyl structure and an ethanamine group attached to the 4’ position. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the transamination reaction between 2-acetylbiphenyl and an amine donor such as isopropylamine, catalyzed by a transaminase enzyme . This reaction is typically carried out under mild conditions, making it an environmentally friendly approach.
Another method involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid . This process results in the formation of a diazonium salt, which is then subjected to a cracking reaction to yield the desired product.
化学反応の分析
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the biphenyl structure can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like phenols in the presence of potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets such as TAAR1. This receptor is activated by the compound, leading to the activation of Gs proteins in cells overexpressing TAAR1 . This activation triggers a cascade of intracellular signaling pathways that mediate various physiological effects.
類似化合物との比較
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other similar compounds such as:
- 1-(3-chlorophenyl)ethanamine
- 1-(2-fluorophenyl)ethanamine
- (4-chlorophenyl)(phenyl)methanamine
These compounds share structural similarities but differ in the position and type of substituents on the biphenyl ring. The presence of a fluorine atom at the 3’ position in 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine imparts unique chemical and biological properties, making it distinct from its analogs.
特性
IUPAC Name |
1-[4-(3-fluorophenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIOSMCNHUXTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
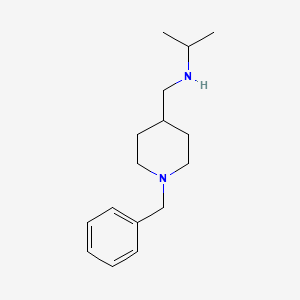
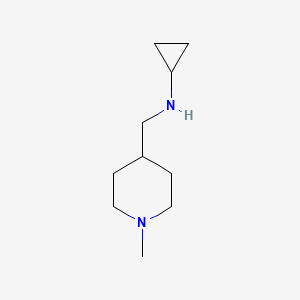
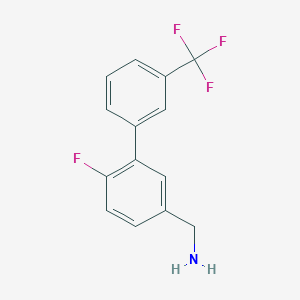
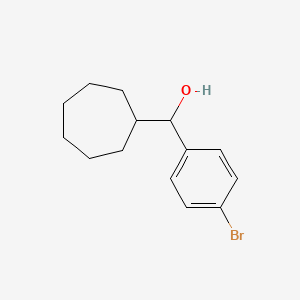
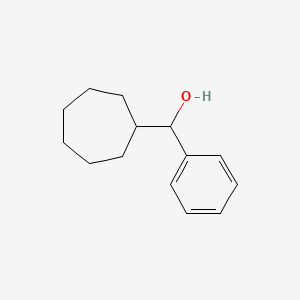
![N-[(3-aminophenyl)methyl]-3-methoxypropanamide](/img/structure/B7871588.png)
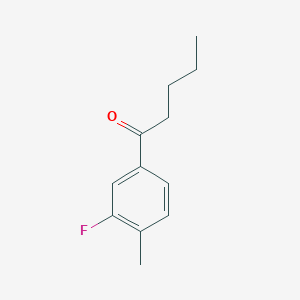




amine](/img/structure/B7871639.png)
